![molecular formula C10H15ClN2OS B13303749 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide is a chemical compound with the molecular formula C10H16Cl2N2OS. It is known for its unique structure, which includes a thiophene ring substituted with a chlorine atom. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).
Alkylation: The amide is alkylated with 1-bromo-2-chloropropane to introduce the ethyl group.
Amination: Finally, the compound undergoes amination with butylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors for the amidation and alkylation steps.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide
- 2-amino-N-[1-(5-bromothiophen-2-yl)ethyl]butanamide
- 2-amino-N-[1-(5-methylthiophen-2-yl)ethyl]butanamide
Uniqueness
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide is unique due to the presence of the chlorine atom on the thiophene ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H15ClN2OS |
|---|---|
Peso molecular |
246.76 g/mol |
Nombre IUPAC |
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C10H15ClN2OS/c1-3-7(12)10(14)13-6(2)8-4-5-9(11)15-8/h4-7H,3,12H2,1-2H3,(H,13,14) |
Clave InChI |
RSAGOSYIIJQOST-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC(C)C1=CC=C(S1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


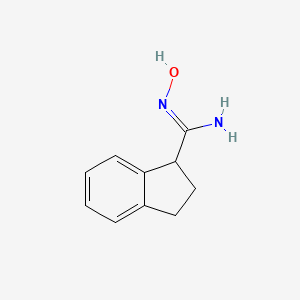
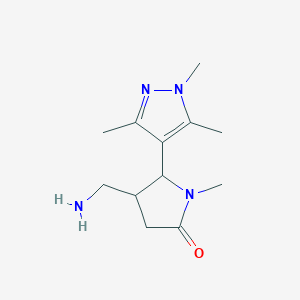
amine](/img/structure/B13303678.png)
![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)
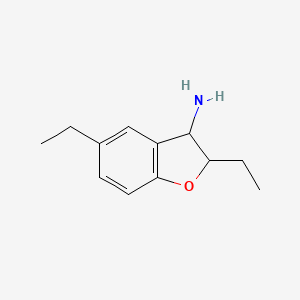
![2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)
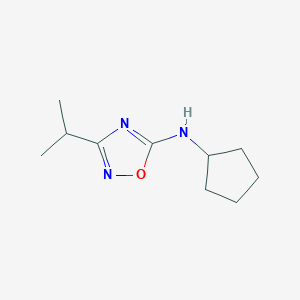
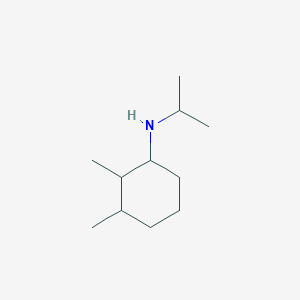
![2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13303731.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)
![3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane](/img/structure/B13303735.png)

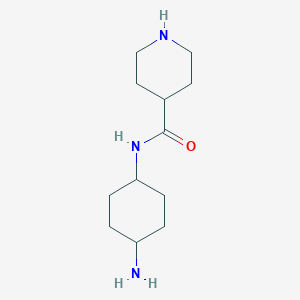
![2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B13303760.png)
